![molecular formula C9H13BrO3S2 B6640354 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640354.png)
3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol, also known as BKM120, is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is involved in cell growth, survival, and metabolism, and is frequently dysregulated in cancer. BKM120 has shown promise as an anticancer agent in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol is a selective inhibitor of class I PI3K isoforms, which are involved in cell growth, survival, and metabolism. By inhibiting these isoforms, 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol decreases the activity of downstream signaling pathways, including AKT/mTOR and ERK, which are critical for cell growth and survival.
Biochemical and Physiological Effects:
3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol has been shown to induce apoptosis (programmed cell death) in cancer cells, decrease cell proliferation, and inhibit tumor growth in preclinical models. 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol has also been shown to have an effect on glucose metabolism, which may be relevant for its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol is its selectivity for class I PI3K isoforms, which allows for more targeted inhibition of the PI3K pathway. However, 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol can also have off-target effects, which may limit its usefulness in certain settings. Additionally, 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol can be difficult to solubilize, which can make it challenging to use in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for the study of 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol has also been shown to have activity against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. Finally, there is interest in developing more potent and selective inhibitors of the PI3K pathway, which may have improved efficacy and fewer off-target effects.
Synthesemethoden
The synthesis of 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol involves several steps, starting with the reaction of 5-bromothiophene-3-carboxaldehyde with methylsulfonyl chloride to form 5-bromothiophene-3-carboxaldehyde methyl sulfone. This intermediate is then reacted with 2-methylpropan-1-ol in the presence of a base to yield 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol.
Wissenschaftliche Forschungsanwendungen
3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol has been extensively studied in preclinical models of cancer, where it has shown activity against a variety of tumor types, including breast, prostate, lung, and glioblastoma. 3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol works by inhibiting the PI3K pathway, which is frequently dysregulated in cancer cells. This leads to decreased cell growth and survival, ultimately resulting in tumor regression.
Eigenschaften
IUPAC Name |
3-[(5-bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO3S2/c1-7(3-11)5-15(12,13)6-8-2-9(10)14-4-8/h2,4,7,11H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMCAQDDHJXSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CS(=O)(=O)CC1=CSC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.